(R)-3-(4-Fluorophenyl)cyclopentan-1-one
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Overview
Description
®-3-(4-Fluorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C11H11FO It is a cyclopentanone derivative where a fluorophenyl group is attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Fluorophenyl)cyclopentan-1-one typically involves the reaction of 4-fluorobenzaldehyde with cyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the aldol condensation reaction, followed by cyclization to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-Fluorophenyl)cyclopentan-1-one may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Fluorophenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
®-3-(4-Fluorophenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-(4-Fluorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)cyclopentan-1-one
- 2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one
Uniqueness
®-3-(4-Fluorophenyl)cyclopentan-1-one is unique due to its specific stereochemistry and the presence of the fluorophenyl group. This configuration can result in distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11FO |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
(3R)-3-(4-fluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m1/s1 |
InChI Key |
UKFKGEOPZKWZEU-SECBINFHSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]1C2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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